molecular formula C14H17BF4NP B1430808 2-(Diphenylphosphino)ethanaminium tetrafluoroborate CAS No. 1222630-32-1

2-(Diphenylphosphino)ethanaminium tetrafluoroborate

Cat. No. B1430808
M. Wt: 317.07 g/mol
InChI Key: ACXZLRCRPLYXBQ-UHFFFAOYSA-O
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Description

2-(Diphenylphosphino)ethanaminium tetrafluoroborate, also known as DPPE-BF4, is an organophosphorus compound used in organic synthesis and as a reagent in laboratory experiments. It is a quaternary ammonium salt, which is a type of organic compound that contains a positively charged nitrogen atom surrounded by four organic groups. DPPE-BF4 is a useful reagent for the synthesis of organic compounds, as it can be used to catalyze a variety of reactions, including the formation of carbon-carbon bonds and the formation of cyclic structures. In addition, it can be used to introduce a variety of functional groups into organic molecules.

Scientific Research Applications

Asymmetric Catalytic Hydrogenation

2-(Diphenylphosphino)ethanaminium tetrafluoroborate is used in asymmetric catalytic hydrogenation. For example, it forms adducts with rhodium and other substrates to serve as catalysts in hydrogenation processes. The molecular structures of these catalysts and their effectiveness in asymmetric hydrogenation have been a subject of study, demonstrating their crucial role in enhancing reaction specificity and efficiency (McCulloch et al., 1990).

NMR Spectroscopy and Chemical Reactions

This compound is also significant in nuclear magnetic resonance (NMR) spectroscopy. Studies have shown that 13C NMR chemical shifts in certain palladium tetrafluoroborates correlate with Hammett substituent constants, which is valuable for understanding the regioselectivity of nucleophilic attacks in chemical reactions (Moreno-Mañas et al., 1997).

Cyclometalation Reactions

In cyclometalation reactions, this compound reacts with rhodium complexes, leading to the formation of chelate complexes and cyclometalated Rh(III) benzyl hydride complexes. These studies help in understanding the mechanisms of C-H and C-O oxidative additions, which are fundamental in organometallic chemistry (Sjoevall et al., 2001).

Solubility Enhancement in Organic Solvents

Research has explored the modification of tetraphenylborate anions through silyl substituents to enhance the solubility of complexes in apolar organic solvents. This research is crucial for the development of more soluble and thus more practical organometallic compounds (Koten et al., 2001).

Catalysis in Organic Synthesis

The compound has been used in the synthesis of various organometallic complexes, demonstrating its role in facilitating a wide range of organic synthesis reactions, such as the preparation of carbonyl tetrafluoroborate salts of manganese and rhenium (Mandal et al., 1994).

Copper-Catalyzed Reactions

It has been utilized in copper-catalyzed reactions, such as the N-formylation of amines with CO2, demonstrating its versatility and efficiency as a catalyst in modern synthetic chemistry (Zhang et al., 2016).

properties

IUPAC Name

2-diphenylphosphanylethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NP.BF4/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5/h1-10H,11-12,15H2;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXZLRCRPLYXBQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF4NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855642
Record name 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diphenylphosphino)ethanaminium tetrafluoroborate

CAS RN

1222630-32-1
Record name 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1222630-32-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Diphenylphosphino)ethanaminium tetrafluoroborate
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2-(Diphenylphosphino)ethanaminium tetrafluoroborate
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2-(Diphenylphosphino)ethanaminium tetrafluoroborate
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2-(Diphenylphosphino)ethanaminium tetrafluoroborate
Reactant of Route 5
2-(Diphenylphosphino)ethanaminium tetrafluoroborate
Reactant of Route 6
2-(Diphenylphosphino)ethanaminium tetrafluoroborate

Citations

For This Compound
1
Citations
D Amoroso, K Abdur-Rashid, X Chen, R Guo, W Jia… - www. strem …, 2011 - strem.com
A simple and effective strategy for expanding ligand libraries which is often employed is the elaboration of known ligand designs based on denticity. That is, increasing the number of …
Number of citations: 4 www.strem.com

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